![molecular formula C13H10FN3OS B5537914 4-(2-fluorophenyl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5537914.png)
4-(2-fluorophenyl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
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Description
4-(2-fluorophenyl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C13H10FN3OS and its molecular weight is 275.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-fluorophenyl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is 275.05286129 g/mol and the complexity rating of the compound is 505. The solubility of this chemical has been described as 20.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-fluorophenyl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including compounds structurally related to 4-(2-fluorophenyl)-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile, have been explored extensively for their versatile chemical properties and potential applications in medicinal chemistry. The synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the utility of pyrimidinecarbonitriles in creating compounds with potential biological activity, highlighting the significance of fluoroalkylated pyrimidine scaffolds in drug design (Sukach et al., 2015). Furthermore, the synthesis of new series of pyridine and fused pyridine derivatives from pyrimidinecarbonitriles indicates the structural versatility and reactivity of these compounds in forming diverse heterocyclic structures (Al-Issa, 2012).
Biological Activities and Applications
The exploration of pyrimidine derivatives extends into various biological activities and potential therapeutic applications. For instance, the structural analysis of a dihydropyrimidinecarbonitrile derivative revealed insights into its potential as a dihydrofolate reductase inhibitor, demonstrating the relevance of pyrimidinecarbonitriles in drug discovery for cancer treatment (Al-Wahaibi et al., 2021). Additionally, novel nonionic surfactants containing pyrimidine and related nitrogen heterocyclic ring systems have been synthesized, showcasing the potential of pyrimidine derivatives in developing environmentally friendly and biologically active compounds (El-Sayed, 2008).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of pyrimidine derivatives for antimicrobial activities further exemplify the utility of these compounds in addressing various infectious diseases. Some newly synthesized pyrimidine and condensed pyrimidine derivatives have shown significant antimicrobial activities, suggesting their potential in developing new antibacterial agents (Abdelghani et al., 2017). The antitumor activities of acyclonucleoside derivatives of 5-fluorouracil, synthesized from pyrimidinecarbonitriles, also highlight the potential of these compounds in cancer therapy (Rosowsky et al., 1981).
properties
IUPAC Name |
4-(2-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c1-17-12(18)9(7-15)11(16-13(17)19-2)8-5-3-4-6-10(8)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJWPZTYLSUVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1SC)C2=CC=CC=C2F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |
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